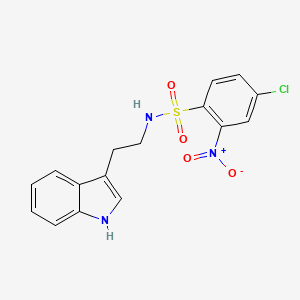
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps and precise reaction conditions:
Formation of the thiazole ring: : Usually, starting with a thioamide and an α-haloketone under mild heating.
Attachment of the 3-(methylthio)phenyl group: : This might involve an amination reaction using appropriate protecting groups and deprotection steps.
Construction of the 6-oxo-1,6-dihydropyridine-3-carboxamide moiety: : This can be done via a multi-step process involving condensation reactions and careful control of reaction parameters such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production methods would scale up the laboratory procedures with enhanced precision and efficiency. This would involve:
Optimizing the reaction conditions for large-scale reactors.
Employing continuous flow systems to maintain consistent quality.
Utilizing advanced purification techniques like crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiazole ring and the phenyl ring with the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: : Potential reduction at the carbonyl groups could lead to alcohol formation.
Substitution: : The amino group on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-Chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4).
Substitution: : Conditions like Friedel-Crafts acylation or alkylation can be used with reagents such as AlCl3 or BF3.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Corresponding alcohols.
Substitution: : Various derivatives based on the electrophile used.
Scientific Research Applications
This compound has found diverse applications in scientific research:
Chemistry: : It's used as a building block for more complex molecules, particularly in heterocyclic chemistry.
Biology: : Researchers study its interactions with biological macromolecules to understand its potential as a bioactive agent.
Medicine: : Investigated for its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: : Its unique chemical properties are leveraged in materials science, especially in the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects is through:
Molecular targets: : It may interact with enzymes or receptors, particularly those involved in oxidative stress pathways.
Pathways involved: : It is believed to modulate the activity of certain kinases or transcription factors, influencing cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Unique Aspects
Compared to its peers, this compound stands out due to the combined presence of a thiazole ring and a 6-oxo-1,6-dihydropyridine-3-carboxamide group, which imparts unique electronic and steric properties.
List of Similar Compounds
Thiazole derivatives: : Similar in their core ring structure but lacking the additional functional groups.
Pyridine carboxamides: : Share the pyridine carboxamide moiety but not the thiazole or phenyl groups.
Phenylthio compounds: : Feature the methylthio group on a phenyl ring but differ in their other structural elements.
This compound’s distinctive structure and multifaceted utility make it a valuable subject for ongoing research and application across various scientific domains.
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-26-14-4-2-3-12(7-14)20-16(24)8-13-10-27-18(21-13)22-17(25)11-5-6-15(23)19-9-11/h2-7,9-10H,8H2,1H3,(H,19,23)(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWKQWONOBAYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2787323.png)


![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)

![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2787335.png)

![N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787338.png)



![2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2787343.png)
